molecular formula C7H5BrN2O4 B8121522 4-Amino-2-bromo-5-nitrobenzoic acid

4-Amino-2-bromo-5-nitrobenzoic acid

Cat. No. B8121522
M. Wt: 261.03 g/mol
InChI Key: LHFYPZKFBRCWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-bromo-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5BrN2O4 and its molecular weight is 261.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-bromo-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-bromo-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Bonding in Crystallization Processes : 4-Amino-2-bromo-5-nitrobenzoic acid has been noted for its role in promoting hydrogen bonding in crystallization processes. These processes are characterized by unique properties such as retro-stoichiometry (Smith et al., 1997).

  • Aromatic Nucleophilic Substitution with Rearrangement : A novel aromatic nucleophilic substitution with rearrangement reaction has been observed between 3-bromo-2-nitrobenzo[b]thiophene and amines. This leads to unexpected isomers and suggests potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera et al., 1995).

  • Crystal Structure Analysis : Studies have shown that compounds related to 4-Amino-2-bromo-5-nitrobenzoic acid can form complex crystal structures, such as a two-dimensional network of cations, anions, and neutral molecules linked by hydrogen bonds and π-stacking interactions (Quah et al., 2008).

  • Synthesis of Derivatives : The synthesis of various derivatives of 4-Amino-2-bromo-5-nitrobenzoic acid has been explored, demonstrating its versatility in organic synthesis and potential applications in drug discovery (Kam et al., 2020).

  • Intermolecular Interactions in Crystal Engineering : The compound plays a role in crystal engineering, where hydrogen bonds and halogen bonds are utilized to create structures with desired properties. The interactions between different substituent groups in related derivatives are crucial in determining crystal diversity and packing (Jacob et al., 2011).

properties

IUPAC Name

4-amino-2-bromo-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFYPZKFBRCWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromo-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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